molecular formula C27H32N4O5 B2396996 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 921463-66-3

2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2396996
CAS No.: 921463-66-3
M. Wt: 492.576
InChI Key: XYAPWNBHCDJBPK-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring:

  • A pyridinone core substituted with a methoxy group at position 5 and a piperazinylmethyl group at position 2.
  • An acetamide bridge connecting the pyridinone moiety to a 3-methoxyphenyl group, which may influence lipophilicity and metabolic stability.

The structural design suggests applications in central nervous system (CNS) targeting, as piperazine derivatives are common in serotonin/dopamine receptor modulators . The dual methoxy groups likely optimize pharmacokinetic properties by balancing solubility and membrane permeability.

Properties

IUPAC Name

2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O5/c1-34-23-9-7-21(8-10-23)30-13-11-29(12-14-30)17-22-16-25(32)26(36-3)18-31(22)19-27(33)28-20-5-4-6-24(15-20)35-2/h4-10,15-16,18H,11-14,17,19H2,1-3H3,(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAPWNBHCDJBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NC4=CC(=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H32N4O4
  • Molecular Weight : 476.6 g/mol
  • CAS Number : 921479-23-4

The structure of the compound features a pyridine ring, methoxy groups, and a piperazine moiety, which are known to influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown moderate to excellent antimicrobial activity against various bacterial strains . Although specific data on this compound's antimicrobial efficacy is limited, its structural components suggest potential effectiveness.

Neuroprotective Effects

A related study demonstrated that compounds with similar structures exhibited neuroprotective properties in models of acute cerebral ischemia. These compounds were found to prolong survival times and reduce mortality rates in treated mice . This suggests that the compound may also possess neuroprotective qualities, potentially beneficial for conditions like stroke or neurodegenerative diseases.

Anti-cancer Potential

The compound's structural features indicate possible activity against cancer cells. Research on similar piperazine-containing compounds has shown promising results in inhibiting the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival . The potential for this compound to act as an anti-cancer agent warrants further investigation.

While specific mechanisms for this compound are not fully elucidated, the presence of the piperazine moiety is often associated with modulation of neurotransmitter systems, which could explain its neuroprotective effects. Additionally, the oxopyridine structure may interact with various biological targets, influencing cellular signaling pathways related to inflammation and apoptosis.

Case Studies and Research Findings

  • Neuroprotective Activity : In a study involving various derivatives, one compound significantly decreased mortality rates in mice subjected to induced ischemia, indicating strong neuroprotective effects .
  • Antimicrobial Screening : Similar compounds were screened for their antimicrobial properties, showing a range of effectiveness against different bacterial strains. While direct testing on this specific compound is lacking, the structural similarities suggest it may exhibit comparable activity .
  • Anti-cancer Studies : Research has highlighted that piperazine derivatives can inhibit cancer cell proliferation effectively. Future studies should focus on this compound's ability to target specific cancer pathways .

Data Tables

Property Value
Molecular FormulaC27H32N4O4
Molecular Weight476.6 g/mol
CAS Number921479-23-4
Biological Activity Effectiveness
AntimicrobialModerate to excellent (similar compounds)
NeuroprotectiveSignificant (in related studies)
Anti-cancerPromising (based on structure)

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide exhibit antidepressant properties. Studies have demonstrated that piperazine derivatives can enhance serotonin receptor activity, which is crucial in the treatment of depression .

Anticonvulsant Properties

The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure disorders. Preliminary studies have indicated that derivatives with similar piperazine structures can significantly reduce seizure frequency in animal models .

Neuroprotective Effects

Research has shown that certain derivatives containing the pyridine ring demonstrate neuroprotective effects in models of ischemia. For instance, compounds synthesized from similar frameworks have been reported to prolong survival times in ischemic conditions and reduce mortality rates in experimental setups .

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry investigated a series of piperazine derivatives for their antidepressant effects. The results indicated that modifications to the methoxy groups significantly enhanced the binding affinity to serotonin receptors, leading to improved antidepressant activity compared to reference drugs .

Case Study 2: Neuroprotection

In an experimental study on neuroprotection against ischemic damage, a related compound demonstrated a significant reduction in neuronal loss when administered prior to ischemic insult. The mechanism was attributed to its ability to modulate neurotransmitter release and protect against oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Acetamide Linkages
Compound Name Key Structural Features Molecular Weight (g/mol) Notable Differences vs. Target Compound
Target Compound Pyridinone core, dual methoxy groups, piperazinylmethyl, 3-methoxyphenyl-acetamide ~553.6 (estimated)
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methoxyphenoxy)acetamide Dimethylaminophenyl, phenoxy-acetamide, phenylpiperazine ~531.6 Replaces pyridinone with phenoxy group; lacks 4-oxo group
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Benzothiazole substituent, single methoxyphenyl-piperazine ~501.6 Benzothiazole instead of pyridinone; shorter side chain
N-(4-Methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide Piperazine-acetyl-piperazinone hybrid, methylphenyl group ~491.6 Dual piperazine rings; lacks methoxy substituents

Key Observations :

  • Methoxy positioning : The dual methoxy groups (at 3- and 4-positions on aryl rings) may enhance metabolic stability compared to compounds with single methoxy or methyl groups .
  • Piperazine substitution : The 4-methoxyphenyl-piperazine group in the target compound contrasts with phenylpiperazine in or benzothiazole-linked piperazine in , suggesting varied receptor affinities.
Data Table: Functional Group Impact on Properties
Functional Group Target Compound Analogues (e.g., ) Potential Effect
Pyridinone core Present Absent (e.g., phenoxy, benzothiazole cores) May influence redox properties or H-bonding
Methoxy substituents Dual (3- and 4-positions) Single or none Enhanced metabolic stability and solubility
Piperazine linkage 4-Methoxyphenyl Phenyl, benzothiazole Alters receptor selectivity and binding kinetics

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